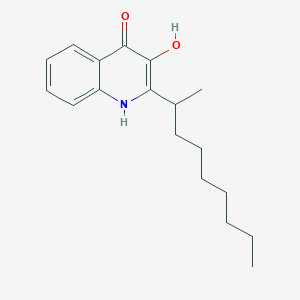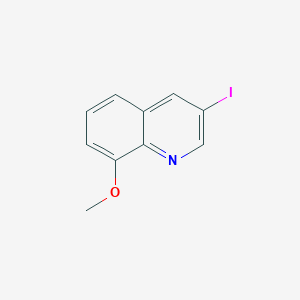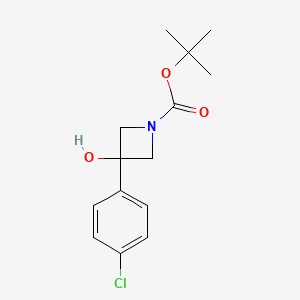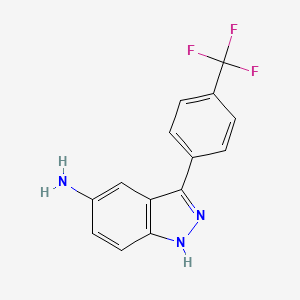![molecular formula C14H13FN2OS B11842985 Methanone, (4-fluorophenyl)[2-[(2S)-2-pyrrolidinyl]-4-thiazolyl]-](/img/structure/B11842985.png)
Methanone, (4-fluorophenyl)[2-[(2S)-2-pyrrolidinyl]-4-thiazolyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluorofenil(2-[(2S)-2-pirrolidinil]-4-tiazolil)metanona es un compuesto orgánico complejo que presenta una combinación de grupos fluorofenilo, pirrolidinil y tiazolil
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Fluorofenil(2-[(2S)-2-pirrolidinil]-4-tiazolil)metanona generalmente implica reacciones orgánicas de varios pasos. Un método común incluye el uso del acoplamiento de Suzuki-Miyaura, que es una reacción de acoplamiento cruzado catalizada por paladio entre un haluro de arilo y un compuesto de organoboro . Esta reacción es conocida por sus condiciones suaves y alta eficiencia en la formación de enlaces carbono-carbono.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar técnicas de síntesis orgánica a gran escala, utilizando reactores automatizados y sistemas de flujo continuo para garantizar un alto rendimiento y pureza. Las condiciones específicas, como la temperatura, la presión y la elección del disolvente, se optimizan para maximizar la eficiencia y minimizar los subproductos.
Análisis De Reacciones Químicas
Tipos de reacciones
4-Fluorofenil(2-[(2S)-2-pirrolidinil]-4-tiazolil)metanona experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción normalmente implica el uso de agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Los agentes reductores comunes incluyen el hidruro de litio y aluminio y el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir, especialmente en el grupo fluorofenilo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de litio y aluminio en éter seco.
Sustitución: Metóxido de sodio en metanol.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
4-Fluorofenil(2-[(2S)-2-pirrolidinil]-4-tiazolil)metanona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica.
Medicina: Explorado por sus propiedades farmacológicas, incluidos los posibles efectos terapéuticos.
Industria: Utilizado en el desarrollo de materiales avanzados y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 4-Fluorofenil(2-[(2S)-2-pirrolidinil]-4-tiazolil)metanona implica su interacción con objetivos moleculares específicos. Puede unirse a enzimas o receptores, alterando su actividad y desencadenando una cascada de eventos bioquímicos. Las vías y objetivos exactos pueden variar según el contexto de su uso .
Comparación Con Compuestos Similares
Compuestos similares
- (4-Fluorofenil)(2-furil)metanona
- (2-Fluorofenil)(4-fluorofenil)metanona
- (4-Bromofenil)(4-fluorofenil)metanona
Singularidad
4-Fluorofenil(2-[(2S)-2-pirrolidinil]-4-tiazolil)metanona destaca por su combinación única de grupos funcionales, que confieren reactividad química específica y potencial actividad biológica. Esto lo convierte en un compuesto valioso para la investigación y el desarrollo específicos en varios campos científicos.
Propiedades
Fórmula molecular |
C14H13FN2OS |
|---|---|
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
(4-fluorophenyl)-[2-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-4-yl]methanone |
InChI |
InChI=1S/C14H13FN2OS/c15-10-5-3-9(4-6-10)13(18)12-8-19-14(17-12)11-2-1-7-16-11/h3-6,8,11,16H,1-2,7H2/t11-/m0/s1 |
Clave InChI |
KJHJNQXMVPGKDO-NSHDSACASA-N |
SMILES isomérico |
C1C[C@H](NC1)C2=NC(=CS2)C(=O)C3=CC=C(C=C3)F |
SMILES canónico |
C1CC(NC1)C2=NC(=CS2)C(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-Bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione](/img/structure/B11842921.png)


![3-Chloro-7-[di(prop-2-en-1-yl)amino]quinoline-8-carbonitrile](/img/structure/B11842927.png)


![Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate](/img/structure/B11842945.png)
![[2-(5-Ethylthiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11842952.png)
![7-Bromo-2-ethyl-9-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11842959.png)



